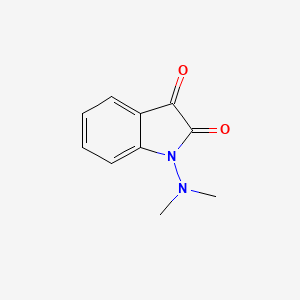

1-(dimethylamino)-1H-indole-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

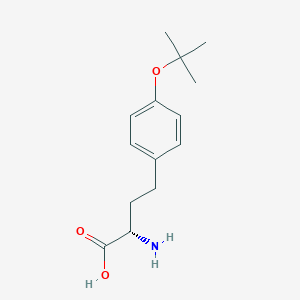

1-(Dimethylamino)-1H-indole-2,3-dione (1-DMAID) is a novel synthetic compound that has been widely used in various scientific research applications due to its unique properties. It is a heterocyclic compound that contains an indole ring, a dimethylamino group and a dione group. 1-DMAID is a colorless, odorless and crystalline solid that is soluble in polar solvents such as water, alcohol and ether. It is a versatile compound that has been used in a variety of scientific research applications, including the study of biochemical and physiological processes, drug delivery, and drug synthesis.

Aplicaciones Científicas De Investigación

Synthetic Versatility and Biological Activities

1-(dimethylamino)-1H-indole-2,3-dione, as a derivative of isatin (1H-indole-2,3-dione), serves as a synthetically versatile substrate for the creation of a wide array of heterocyclic compounds, including indoles and quinolines. It has found applications in organic synthesis, contributing to the development of drugs through its transformation into various heterocyclic frameworks. Moreover, isatins have been detected in mammalian tissues, implicating their potential roles as biochemical process modulators. The exploration of isatin's biological and pharmacological properties highlights its significance in drug synthesis and the study of its function within biological systems (Garden & Pinto, 2001).

Interaction with Biochemical Systems

Research on indolo[2,3-b]quinoxaline derivatives, which share structural similarities with 1-(dimethylamino)-1H-indole-2,3-dione, has demonstrated their ability to intercalate with DNA duplexes, showcasing a mechanism of action that could be exploited in the design of antiviral and anticancer agents. Such studies indicate the potential of 1-(dimethylamino)-1H-indole-2,3-dione derivatives in interacting with biological macromolecules and influencing biochemical pathways (Patel, Bergman, & Gräslund, 1991).

Antimicrobial Applications

Derivatives of 1H-indole-2,3-dione have been synthesized and tested for antimicrobial properties, demonstrating moderate inhibitory activity against fungi and bacteria. This suggests the potential of 1-(dimethylamino)-1H-indole-2,3-dione derivatives in contributing to the development of new antimicrobial agents. Such research underscores the compound's relevance in addressing microbial resistance and the need for novel antimicrobial strategies (Ramadan, Rasheed, & Ashry, 2019).

Corrosion Inhibition

Investigations into the structure and applications of indole-2,3-dione derivatives have also identified their effectiveness as corrosion inhibitors, an application that bridges the gap between organic chemistry and materials science. The inclusion of functional groups capable of forming chelates with metal surfaces suggests the utility of 1-(dimethylamino)-1H-indole-2,3-dione derivatives in protecting metals from corrosion, thus extending their lifespan and utility in various industrial applications (Miao, 2014).

Propiedades

IUPAC Name |

1-(dimethylamino)indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-11(2)12-8-6-4-3-5-7(8)9(13)10(12)14/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIPTYIHWFELNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N1C2=CC=CC=C2C(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(dimethylamino)-1H-indole-2,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2666108.png)

![3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2666114.png)

![1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea](/img/structure/B2666117.png)

![3-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2666119.png)

![2,3,5,6-tetramethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2666122.png)

![5-Oxaspiro[3.5]nonane-8-carbonitrile](/img/structure/B2666123.png)

![8-(Butan-2-ylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2666127.png)

![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/no-structure.png)